EPZ020411

Description

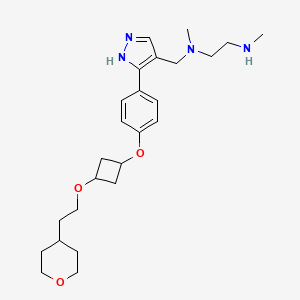

Structure

3D Structure

Properties

IUPAC Name |

N,N'-dimethyl-N'-[[5-[4-[3-[2-(oxan-4-yl)ethoxy]cyclobutyl]oxyphenyl]-1H-pyrazol-4-yl]methyl]ethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H38N4O3/c1-26-10-11-29(2)18-21-17-27-28-25(21)20-3-5-22(6-4-20)32-24-15-23(16-24)31-14-9-19-7-12-30-13-8-19/h3-6,17,19,23-24,26H,7-16,18H2,1-2H3,(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMDKVNSQXPVCRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCN(C)CC1=C(NN=C1)C2=CC=C(C=C2)OC3CC(C3)OCCC4CCOCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H38N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of EPZ020411: A Technical Guide to a Selective PRMT6 Inhibitor in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

EPZ020411 is a potent and selective small-molecule inhibitor of Protein Arginine Methyltransferase 6 (PRMT6).[1][2][3] Overexpression of PRMT6 has been implicated in various cancers, making it a compelling therapeutic target.[1][3][4] This technical guide provides an in-depth overview of the mechanism of action of this compound in cancer cells, focusing on its molecular interactions, impact on cellular signaling pathways, and the experimental methodologies used to elucidate these functions. All quantitative data are summarized for comparative analysis, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Introduction to PRMT6 and this compound

Protein Arginine Methyltransferase 6 (PRMT6) is a Type I arginine methyltransferase that catalyzes the transfer of methyl groups to arginine residues on both histone and non-histone proteins.[4] A key substrate of PRMT6 is histone H3 at arginine 2 (H3R2), where it mediates asymmetric dimethylation (H3R2me2a).[3] This epigenetic modification acts as a transcriptional repressor, often in opposition to the activating H3K4me3 mark.[1] PRMT6 is involved in a multitude of cellular processes, including transcriptional regulation, signal transduction, DNA damage repair, and cell cycle control.[3][5] Its dysregulation and overexpression have been linked to several cancer types, including melanoma, bladder, lung, and prostate carcinoma.[1][3]

This compound is a novel aryl pyrazole compound identified as the first potent and selective small-molecule inhibitor of PRMT6.[1][2][3] It serves as a critical tool compound for validating PRMT6 as a therapeutic target in oncology.[1][2][3]

Core Mechanism of Action of this compound

This compound exerts its anti-cancer effects by directly inhibiting the enzymatic activity of PRMT6. This inhibition leads to a cascade of downstream effects at the molecular and cellular levels.

Direct Inhibition of PRMT6 Methyltransferase Activity

This compound is a highly selective inhibitor of PRMT6.[1][5] It demonstrates significant potency against PRMT6 with an IC50 of 10 nM in biochemical assays.[5][6][7][8] Its selectivity is highlighted by its significantly lower potency against other arginine methyltransferases, such as PRMT1 and PRMT8.[7][8]

Reversal of Epigenetic Modifications

The primary molecular consequence of PRMT6 inhibition by this compound is the dose-dependent reduction of asymmetric dimethylation of H3R2.[1][3] In cellular assays using A375 cells, this compound treatment leads to a significant decrease in H3R2 methylation with an IC50 of 0.637 µM.[1][3][7][8][9] This reversal of a key repressive histone mark is a central tenet of its mechanism of action.

Quantitative Data: Inhibitory Activity of this compound

The following tables summarize the key quantitative data regarding the inhibitory potency and selectivity of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 (nM) | Assay Type | Reference |

| PRMT6 | 10 | Biochemical | [5][6][7][8] |

| PRMT1 | 119 | Biochemical | [7][8] |

| PRMT8 | 223 | Biochemical | [7][8] |

Table 2: Cellular Inhibitory Activity of this compound

| Cell Line | Target Modification | IC50 (µM) | Assay Type | Reference |

| A375 | H3R2 methylation | 0.637 | Western Blot | [1][3][7][8][9] |

Impact on Cancer Cell Signaling Pathways

By inhibiting PRMT6 and reducing H3R2me2a levels, this compound modulates several critical signaling pathways implicated in cancer progression.

Cell Cycle Regulation

PRMT6 plays a significant role in cell cycle progression by repressing the expression of cyclin-dependent kinase (CDK) inhibitors.[10][11] Inhibition of PRMT6 by this compound leads to the upregulation of key tumor suppressor genes, including:

-

p16 (CDKN2A) : PRMT6 can methylate p16, disrupting its interaction with CDK4 and thereby promoting cell cycle progression.[4][5]

-

p18 (CDKN2C) : In lung adenocarcinoma, PRMT6 epigenetically silences p18 expression. Inhibition of PRMT6 restores p18 expression, leading to G1/S phase cell cycle arrest.[12]

-

p21 (CDKN1A) : PRMT6 directly represses the p21 promoter through H3R2 methylation.[11] PRMT6 can also methylate p21 at arginine 156, promoting its cytoplasmic localization and inhibiting its tumor suppressor function.[4][5]

-

p27 (CDKN1B) : Similar to p21, p27 is a direct target of PRMT6-mediated repression.[10]

The upregulation of these CDK inhibitors upon this compound treatment leads to cell cycle arrest, primarily at the G1/S and G2 checkpoints, and can induce senescence.[10][11][12]

DNA Methylation

PRMT6 negatively regulates global DNA methylation. It has been shown that PRMT6-mediated H3R2me2a impairs the binding of UHRF1 to chromatin, a critical step for the recruitment of DNMT1 and the maintenance of DNA methylation.[13][14] By inhibiting PRMT6, this compound can potentially restore global DNA methylation levels in cancer cells that exhibit hypomethylation due to PRMT6 overexpression.[14]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery of a First-in-Class Protein Arginine Methyltransferase 6 (PRMT6) Covalent Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Aryl Pyrazoles as Potent Inhibitors of Arginine Methyltransferases: Identification of the First PRMT6 Tool Compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Emerging Role of PRMT6 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protein arginine methylation/demethylation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. apexbt.com [apexbt.com]

- 7. thomassci.com [thomassci.com]

- 8. caymanchem.com [caymanchem.com]

- 9. This compound | PRMT6抑制剂 | MCE [medchemexpress.cn]

- 10. Cell cycle regulation by the PRMT6 arginine methyltransferase through repression of cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The arginine methyltransferase PRMT6 regulates cell proliferation and senescence through transcriptional repression of tumor suppressor genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. PRMT6 serves an oncogenic role in lung adenocarcinoma via regulating p18 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structure, Activity and Function of the Protein Arginine Methyltransferase 6 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The arginine methyltransferase PRMT6 regulates DNA methylation and contributes to global DNA hypomethylation in cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Dual Role of PRMT6 in Gene Transcription: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein Arginine Methyltransferase 6 (PRMT6) is a type I arginine methyltransferase that plays a critical and complex role in the regulation of gene transcription. It functions as both a transcriptional repressor and an activator, primarily through the asymmetric dimethylation of histone H3 at arginine 2 (H3R2me2a). This modification can either block the binding of activating factors or serve as a platform for the recruitment of other regulatory proteins, depending on the genomic context and cellular environment. Dysregulation of PRMT6 activity has been implicated in various diseases, most notably cancer, making it an attractive target for therapeutic intervention. This technical guide provides an in-depth overview of the molecular mechanisms of PRMT6 in gene transcription, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.

Introduction to PRMT6

Protein arginine methylation is a crucial post-translational modification that modulates the function of numerous proteins involved in a wide array of cellular processes. The Protein Arginine Methyltransferase (PRMT) family of enzymes catalyzes the transfer of a methyl group from S-adenosylmethionine to the guanidino nitrogen atoms of arginine residues. PRMT6 is a predominantly nuclear enzyme that catalyzes the formation of asymmetric dimethylarginine (aDMA). Its role in gene expression is multifaceted, influencing transcription through both histone and non-histone protein methylation.

The Dichotomous Role of PRMT6 in Transcriptional Regulation

PRMT6's influence on gene transcription is not monolithic; it can act as both a repressor and an activator, a duality largely dictated by the genomic locus and the presence of interacting co-factors.

PRMT6 as a Transcriptional Repressor

The primary mechanism by which PRMT6 represses transcription is through the asymmetric dimethylation of histone H3 at arginine 2 (H3R2me2a). This modification creates a repressive chromatin environment through several proposed mechanisms:

-

Antagonism of H3K4 Trimethylation: The H3R2me2a mark deposited by PRMT6 is mutually exclusive with the trimethylation of histone H3 at lysine 4 (H3K4me3), a hallmark of active gene promoters. PRMT6-mediated H3R2 methylation can directly inhibit the activity of the MLL/SET1 family of H3K4 methyltransferases, thereby preventing the establishment of this activating mark.

-

Recruitment of Repressive Complexes: In some contexts, H3R2me2a can serve as a binding site for corepressor proteins that further contribute to a repressive chromatin state.

Key target genes transcriptionally repressed by PRMT6 include several tumor suppressors, highlighting its oncogenic potential.

PRMT6 as a Transcriptional Activator

Conversely, PRMT6 can also function as a transcriptional co-activator. This role is often observed in the context of specific transcription factors and signaling pathways:

-

Co-activation of Nuclear Receptors: PRMT6 has been shown to co-activate several steroid hormone receptors, including the estrogen receptor (ER), progesterone receptor (PR), and glucocorticoid receptor (GR).[1] This co-activation is dependent on its methyltransferase activity and often occurs in a hormone-dependent manner.[1]

-

Interaction with Transcription Factors: PRMT6 can be recruited to specific gene promoters by transcription factors, where it can contribute to the assembly of a transcriptionally active complex. For example, PRMT6 can cooperate with NF-κB to enhance the expression of its target genes.

Key Target Genes and Interacting Partners of PRMT6

The transcriptional output of PRMT6 is ultimately determined by the specific genes it regulates and the proteins with which it interacts.

Transcriptional Targets of PRMT6

PRMT6 has been shown to regulate the expression of a diverse set of genes involved in cell cycle control, development, and cancer progression.

| Gene Target | Cellular Process | Effect of PRMT6 | Organism/Cell Line | Fold Change (approx.) | Reference |

| p21 (CDKN1A) | Cell Cycle Arrest, Senescence | Repression | Human Osteosarcoma (U2OS), Breast Cancer (MCF-7) | 2-4 fold increase upon knockdown | [2][3] |

| p16 (CDKN2A) | Cell Cycle Arrest, Senescence | Repression | Human Fibroblasts (TIG3-T) | 2-3 fold increase upon knockdown | [4][5] |

| HOXA genes (e.g., HOXA2, HOXA10) | Development, Differentiation | Repression | Human Embryonal Carcinoma (NT2/D1), Breast Cancer (MCF-7) | 1.5-2 fold decrease upon overexpression | [6] |

| Thrombospondin-1 (THBS1) | Angiogenesis Inhibition | Repression | Human Osteosarcoma (U2OS) | N/A | [7] |

| GREB1, Progesterone Receptor (PR) | Estrogen Signaling | Co-activation | Breast Cancer (MCF-7) | Significant reduction upon knockdown | [8] |

PRMT6 Interacting Proteins

PRMT6 exerts its function through a complex network of protein-protein interactions.

| Interacting Protein | Function | Role in PRMT6-mediated Transcription | Reference |

| RUNX1 | Transcription Factor | Recruits PRMT6 to repress megakaryocytic genes. | [7] |

| Estrogen Receptor α (ERα) | Nuclear Receptor | Co-activation of ERα target genes. | [8] |

| NF-κB (p65/RelA) | Transcription Factor | Co-activation of NF-κB target genes. | [7] |

| Polycomb Repressive Complex 1 & 2 (PRC1 & PRC2) | Chromatin Modifying Complexes | Cooperates with PRMT6 in gene repression, particularly of HOXA genes. | [6] |

| DNA Polymerase β (POLB) | DNA Repair | Methylated by PRMT6, enhancing its activity. | [4] |

Signaling Pathways Involving PRMT6

The regulatory role of PRMT6 in gene transcription is integrated into broader cellular signaling networks, particularly in the context of cancer.

PRMT6 in Cancer Signaling

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the function of PRMT6.

Chromatin Immunoprecipitation followed by Quantitative PCR (ChIP-qPCR)

Objective: To determine the in vivo association of PRMT6 and its histone mark H3R2me2a with specific gene promoters.

Protocol:

-

Cell Culture and Cross-linking:

-

Culture cells (e.g., MCF-7 or U2OS) to 80-90% confluency.

-

Add formaldehyde to a final concentration of 1% directly to the culture medium and incubate for 10 minutes at room temperature with gentle shaking to cross-link proteins to DNA.

-

Quench the cross-linking reaction by adding glycine to a final concentration of 0.125 M and incubate for 5 minutes at room temperature.

-

Wash cells twice with ice-cold PBS.

-

-

Cell Lysis and Chromatin Sonication:

-

Harvest cells and resuspend in cell lysis buffer (e.g., 50 mM HEPES-KOH pH 7.5, 140 mM NaCl, 1 mM EDTA, 10% glycerol, 0.5% NP-40, 0.25% Triton X-100, and protease inhibitors).

-

Incubate on ice for 10 minutes and then centrifuge to pellet the nuclei.

-

Resuspend the nuclear pellet in nuclear lysis buffer (e.g., 10 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM EDTA, 0.5 mM EGTA, 0.1% sodium deoxycholate, 0.5% N-lauroylsarcosine, and protease inhibitors).

-

Sonicate the chromatin to an average fragment size of 200-500 bp. The optimal sonication conditions should be empirically determined for each cell type and instrument.

-

-

Immunoprecipitation:

-

Pre-clear the chromatin by incubating with Protein A/G magnetic beads for 1 hour at 4°C.

-

Incubate the pre-cleared chromatin overnight at 4°C with an antibody specific for PRMT6 or H3R2me2a (typically 2-5 µg of antibody per 25-50 µg of chromatin). An IgG antibody should be used as a negative control.

-

Add Protein A/G magnetic beads and incubate for 2-4 hours at 4°C to capture the antibody-protein-DNA complexes.

-

Wash the beads sequentially with low salt wash buffer, high salt wash buffer, LiCl wash buffer, and TE buffer.

-

-

Elution and Reverse Cross-linking:

-

Elute the chromatin from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO₃).

-

Reverse the cross-links by adding NaCl to a final concentration of 0.2 M and incubating at 65°C for 4-5 hours.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

-

DNA Purification and qPCR:

-

Purify the DNA using a PCR purification kit or phenol-chloroform extraction.

-

Perform quantitative PCR using primers specific to the promoter regions of target genes (e.g., p21, p16, HOXA2).

-

Analyze the data as a percentage of input DNA.

-

siRNA-mediated Knockdown of PRMT6

Objective: To study the effects of PRMT6 depletion on target gene expression and cellular phenotypes.

Protocol:

-

Cell Seeding:

-

Seed cells (e.g., MCF-7) in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.

-

-

siRNA Transfection:

-

Prepare two separate tubes for each transfection:

-

Tube 1: Dilute 5 µL of a 20 µM stock of PRMT6-specific siRNA or a non-targeting control siRNA in 250 µL of serum-free medium (e.g., Opti-MEM).

-

Tube 2: Dilute 5 µL of a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in 250 µL of serum-free medium.

-

-

Combine the contents of the two tubes, mix gently, and incubate at room temperature for 20 minutes to allow the formation of siRNA-lipid complexes.

-

Add the 500 µL of the siRNA-lipid complex mixture dropwise to the cells in each well.

-

Incubate the cells for 48-72 hours.

-

-

Validation of Knockdown:

-

Harvest the cells and perform Western blotting or RT-qPCR to confirm the knockdown of PRMT6 protein or mRNA levels, respectively.

-

In Vitro Histone Methyltransferase (HMT) Assay

Objective: To measure the enzymatic activity of PRMT6 on a histone substrate.

Protocol:

-

Reaction Setup:

-

In a microcentrifuge tube, prepare the following reaction mixture on ice:

-

Recombinant human PRMT6 (e.g., 100-500 ng)

-

Histone H3 peptide (e.g., ARTKQTARKSTGGKAPRKQLA, 1-5 µg) or recombinant histone H3 protein (1 µg)

-

HMT assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT)

-

S-adenosyl-L-[methyl-³H]-methionine (1 µCi)

-

-

Bring the final reaction volume to 25-50 µL with nuclease-free water.

-

-

Incubation:

-

Incubate the reaction mixture at 30°C for 1 hour.

-

-

Detection of Methylation:

-

Filter Paper Assay: Spot the reaction mixture onto P81 phosphocellulose filter paper. Wash the filter paper three times with 0.1 M sodium carbonate buffer (pH 9.2) to remove unincorporated [³H]-SAM. Dry the filter paper and measure the incorporated radioactivity using a scintillation counter.

-

SDS-PAGE and Autoradiography: Stop the reaction by adding SDS-PAGE loading buffer. Separate the proteins by SDS-PAGE, treat the gel with a fluorographic enhancer, dry the gel, and expose it to X-ray film.

-

Conclusion

PRMT6 is a pivotal regulator of gene transcription with a complex and context-dependent role. Its ability to both repress and activate gene expression, primarily through the methylation of histone H3 at arginine 2, places it at the crossroads of numerous cellular processes. The dysregulation of PRMT6 in cancer underscores its importance as a potential therapeutic target. A thorough understanding of its molecular mechanisms, target genes, and interacting partners, facilitated by the experimental approaches outlined in this guide, is essential for the development of novel therapeutic strategies aimed at modulating PRMT6 activity.

References

- 1. researchgate.net [researchgate.net]

- 2. The arginine methyltransferase PRMT6 regulates cell proliferation and senescence through transcriptional repression of tumor suppressor genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Two Panels of Steroid Receptor Luciferase Reporter Cell Lines for Compound Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The arginine methyltransferase PRMT6 regulates cell proliferation and senescence through transcriptional repression of tumor suppressor genes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The Arginine Methyltransferase PRMT6 Cooperates with Polycomb Proteins in Regulating HOXA Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PRMT6 protein arginine methyltransferase 6 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 8. Protein arginine methyltransferase 6 regulates multiple aspects of gene expression - PMC [pmc.ncbi.nlm.nih.gov]

EPZ020411: A Technical Guide to its Discovery and Preclinical Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

EPZ020411 is a potent and selective small molecule inhibitor of Protein Arginine Methyltransferase 6 (PRMT6).[1][2] It has emerged as a critical chemical tool for elucidating the biological functions of PRMT6 and for validating this enzyme as a potential therapeutic target in oncology and other diseases. This technical guide provides a comprehensive overview of the discovery, development history, mechanism of action, and preclinical characterization of this compound. Detailed experimental methodologies, quantitative data, and pathway diagrams are presented to serve as a valuable resource for researchers in the field of epigenetics and drug discovery.

Introduction to PRMT6 and Arginine Methylation

Protein arginine methylation is a crucial post-translational modification that plays a significant role in regulating numerous cellular processes, including signal transduction, RNA processing, and transcriptional regulation.[1] This process is catalyzed by a family of enzymes known as Protein Arginine Methyltransferases (PRMTs). PRMT6 is a Type I PRMT that catalyzes the asymmetric dimethylation of arginine residues on both histone and non-histone protein substrates.[1] Overexpression of PRMT6 has been implicated in several types of cancer, including melanoma, bladder, lung, and prostate carcinoma, suggesting that its inhibition could offer therapeutic benefits.[1]

Discovery and Development History

This compound was identified by Epizyme, Inc. through a screening of their internal library of compounds against a panel of histone methyltransferases.[1][3] The initial hit, an aryl pyrazole compound, exhibited inhibitory activity against PRMT1, PRMT6, and PRMT8.[1] A structure-based drug design approach, aided by the co-crystal structure of the initial hit with PRMT6, guided the synthesis of a series of analogues. This effort led to the development of this compound as a potent and selective inhibitor of PRMT6.[1]

Currently, this compound is considered a preclinical tool compound and has not entered clinical trials.[4][5] Its favorable pharmacokinetic properties in animal models make it suitable for in vivo target validation studies.[1]

Logical Flow of this compound Discovery

Caption: Logical workflow of the discovery and preclinical development of this compound.

Mechanism of Action

This compound functions as a competitive inhibitor of PRMT6, occupying the arginine-binding pocket of the enzyme.[4] By binding to PRMT6, this compound prevents the methylation of its substrates, most notably the asymmetric dimethylation of histone H3 at arginine 2 (H3R2me2a).[1] The H3R2me2a mark is a repressive histone modification; therefore, its inhibition by this compound can lead to the reactivation of gene expression.

PRMT6 Signaling Pathway in Cancer

Caption: Simplified signaling pathway of PRMT6 and the inhibitory action of this compound.

Quantitative Data

Table 1: In Vitro Potency and Selectivity of this compound

| Target | IC50 (nM) | Selectivity vs. PRMT6 |

| PRMT6 | 10 | - |

| PRMT1 | 119 | 11.9-fold |

| PRMT8 | 223 | 22.3-fold |

| PRMT3 | >10,000 | >1000-fold |

| PRMT4 (CARM1) | >10,000 | >1000-fold |

| PRMT5 | >10,000 | >1000-fold |

| PRMT7 | >10,000 | >1000-fold |

| Data sourced from MedchemExpress and Cayman Chemical.[2][6] |

Table 2: Cellular Activity of this compound

| Cell Line | Assay | IC50 (µM) |

| A375 (transiently expressing PRMT6) | H3R2 methylation | 0.637 |

| Data sourced from ACS Medicinal Chemistry Letters.[1] |

Table 3: Pharmacokinetic Parameters of this compound in Rats

| Parameter | 1 mg/kg Intravenous (i.v.) | 5 mg/kg Subcutaneous (s.c.) |

| Clearance (CL) | 19.7 ± 1.0 mL/min/kg | - |

| Volume of Distribution (Vss) | 11.1 ± 1.6 L/kg | - |

| Terminal Half-life (t1/2) | 8.54 ± 1.43 h | - |

| Bioavailability (F) | - | 65.6 ± 4.3% |

| Data are presented as mean ± SD (n=3). Data sourced from ACS Medicinal Chemistry Letters.[1] |

Experimental Protocols

Biochemical Enzyme Inhibition Assay

-

Principle: A radiometric assay using S-adenosyl-L-[methyl-³H]methionine as a methyl donor to quantify the inhibitory effect of compounds on PRMT6 activity.

-

Methodology:

-

Recombinant human PRMT6 enzyme is incubated with a biotinylated histone H3 peptide substrate, S-adenosyl-L-[methyl-³H]methionine, and varying concentrations of this compound in an assay buffer.

-

The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 1 hour at 30°C).

-

The reaction is stopped by the addition of excess unlabeled S-adenosyl-L-methionine.

-

The biotinylated peptide is captured on streptavidin-coated scintillant-embedded plates (e.g., FlashPlate).

-

The amount of incorporated radiolabel is quantified using a scintillation counter.

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

-

Cellular H3R2 Methylation Assay

-

Principle: An in-cell Western blot to measure the inhibition of PRMT6-mediated H3R2 methylation in a cellular context.

-

Methodology:

-

A suitable cell line (e.g., A375) is transiently transfected to overexpress PRMT6.

-

Cells are treated with a dose range of this compound for a specified duration (e.g., 48 hours).

-

Cells are fixed, permeabilized, and incubated with primary antibodies specific for H3R2me2a and a loading control (e.g., total Histone H3).

-

Cells are then incubated with species-specific secondary antibodies conjugated to infrared dyes.

-

The fluorescence intensity is measured using an imaging system (e.g., LI-COR Odyssey).

-

The ratio of H3R2me2a to the loading control is calculated, and IC50 values are determined from the dose-response curve.

-

Workflow for Cellular H3R2 Methylation Assay

References

- 1. The Emerging Role of PRMT6 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aryl Pyrazoles as Potent Inhibitors of Arginine Methyltransferases: Identification of the First PRMT6 Tool Compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. PRMT6 promotes colorectal cancer progress via activating MYC signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Biological Function of H3R2 Methylation by PRMT6: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Arginine Methyltransferase 6 (PRMT6) is a key epigenetic regulator that catalyzes the asymmetric dimethylation of arginine residues on histone and non-histone proteins. A primary substrate of PRMT6 is histone H3 at arginine 2 (H3R2), leading to the formation of H3R2me2a. This modification plays a critical role in a variety of cellular processes, including transcriptional regulation, the DNA damage response, cell proliferation and senescence, and the development of cancer.[1][2] The dysregulation of PRMT6 and aberrant H3R2 methylation are increasingly implicated in various diseases, making PRMT6 a compelling target for therapeutic intervention.[1][2][3] This technical guide provides a comprehensive overview of the biological functions of H3R2 methylation by PRMT6, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows.

Core Biological Functions of H3R2 Methylation by PRMT6

Transcriptional Regulation

H3R2 methylation by PRMT6 has a dual role in gene expression, acting as both a transcriptional repressor and an activator depending on its genomic location.[4][5]

-

Transcriptional Repression: At promoter regions, H3R2me2a is generally associated with transcriptional repression.[5] This repressive function is primarily achieved through the steric hindrance of the binding of essential components of the machinery required for transcriptional activation. Specifically, H3R2me2a is mutually exclusive with H3K4 trimethylation (H3K4me3), a key mark of active promoters.[6] The presence of H3R2me2a prevents the binding of the MLL/SET1 histone methyltransferase complexes, which are responsible for depositing the H3K4me3 mark.[6][7] This antagonistic relationship is a critical mechanism for silencing gene expression. PRMT6 has been shown to repress tumor suppressor genes such as p21 and Thrombospondin-1 (TSP1) through this mechanism.[8]

-

Transcriptional Activation: In contrast to its role at promoters, H3R2me2a at enhancer regions is linked to transcriptional activation.[9] At these sites, H3R2me2a co-localizes with active enhancer marks like H3K4me1 and H3K27ac. The loss of H3R2me2a at enhancers leads to reduced deposition of these activating marks and decreased transcription of associated genes, suggesting a role in facilitating enhancer function.[9]

DNA Damage Response

PRMT6 and its-mediated H3R2 methylation are integral components of the DNA damage response (DDR). PRMT6 is involved in multiple DNA repair pathways, contributing to the maintenance of genomic stability.[10][11] Its role extends to both direct methylation of DNA repair proteins and the regulation of gene expression of DDR-associated factors.[10] For instance, PRMT6 can methylate DNA polymerase β, enhancing its activity in base excision repair.[5] Furthermore, PRMT6 influences the choice between DNA repair pathways, such as homologous recombination (HR) and non-homologous end joining (NHEJ).[11]

Cell Proliferation and Senescence

PRMT6 plays a significant role in promoting cell proliferation and preventing cellular senescence. It achieves this primarily by repressing the expression of key cell cycle inhibitors and tumor suppressor genes.[8] Knockdown of PRMT6 leads to the upregulation of p21 and p27, resulting in cell cycle arrest and the induction of senescence.[8] Conversely, overexpression of PRMT6 is associated with increased cell proliferation and has been observed in various cancers.[2]

Role in Cancer

The dysregulation of PRMT6 expression and activity is a common feature in many cancers, including breast, lung, and colorectal cancer.[2][12] In these contexts, PRMT6 often acts as an oncoprotein, promoting tumor growth, invasion, and drug resistance.[2] The mechanisms underlying its role in cancer are multifaceted and include the epigenetic silencing of tumor suppressor genes, the enhancement of DNA repair in cancer cells, and the modulation of signaling pathways that drive tumorigenesis.[2][11]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the effects of PRMT6 and H3R2 methylation.

Table 1: Gene Expression Changes Upon PRMT6 Knockdown

| Gene | Cell Line | Fold Change (log2) | Method | Reference |

| PRMT6 | K562 | -2.82 | Gene Expression Array | [13][14] |

| p21 | U2OS | ~3-fold increase (promoter activity) | Luciferase Reporter Assay | [8] |

| GYPA (CD235a) | K562 | Increased | FACS | [13] |

| CD71 | K562 | Increased | FACS | [13] |

| ILF2 | H1299 | Significant reduction | Western Blot | [15] |

| p18 | Lung Adenocarcinoma | Markedly upregulated | Western Blot | [12] |

Table 2: Quantitative Analysis of H3R2 Methylation in Cancer

| Cancer Type | Tissue Type | Change in Methylation | Method | Reference |

| Breast Cancer | Tumor vs. Normal | Significantly higher in tumor | Quantitative Methylation Profiling | [16] |

| Lung Cancer | Tumor vs. Normal | Aberrant methylation in tumor | Quantitative Methylation Analysis | [17] |

| Colon, Lung, Breast, Thyroid, Wilms Tumor | Tumor vs. Normal | Increased variance in cancer | F-test on methylation data | [18] |

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to study H3R2 methylation by PRMT6.

Chromatin Immunoprecipitation (ChIP)

ChIP is a powerful technique to investigate the in vivo association of PRMT6 and the presence of H3R2me2a at specific genomic loci.

Protocol:

-

Cross-linking: Treat cultured cells (2-5 x 10^7) with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with 125 mM glycine.

-

Cell Lysis and Chromatin Fragmentation: Wash cells with ice-cold PBS and lyse them to release nuclei. Resuspend the nuclear pellet in a lysis buffer and sonicate the chromatin to an average fragment size of 200-1000 bp.

-

Immunoprecipitation: Pre-clear the chromatin lysate with Protein A/G beads. Incubate the pre-cleared chromatin overnight at 4°C with an antibody specific for H3R2me2a or PRMT6. Add Protein A/G beads to capture the antibody-protein-DNA complexes.

-

Washes: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the immunoprecipitated chromatin from the beads. Reverse the protein-DNA cross-links by incubating at 65°C overnight with NaCl.

-

DNA Purification: Treat the samples with RNase A and Proteinase K. Purify the DNA using phenol-chloroform extraction or a commercial DNA purification kit.

-

Analysis: Analyze the purified DNA by qPCR for specific gene targets or by next-generation sequencing (ChIP-seq) for genome-wide analysis.[19][20][21][22]

Quantitative Mass Spectrometry for Histone Modifications

Mass spectrometry provides a highly sensitive and quantitative method to analyze the global levels of histone modifications, including H3R2me2a.

Protocol (Bottom-Up Approach):

-

Histone Extraction: Isolate nuclei from cells and extract histones using an acid extraction protocol.

-

Derivatization: Chemically derivatize the histone proteins to block lysine residues and ensure efficient digestion by trypsin. This is typically done using propionic anhydride.

-

Digestion: Digest the derivatized histones into peptides using trypsin.

-

LC-MS/MS Analysis: Separate the peptides using liquid chromatography (LC) and analyze them by tandem mass spectrometry (MS/MS). The mass spectrometer will fragment the peptides, and the resulting fragmentation pattern is used to identify the peptide sequence and any post-translational modifications.

-

Quantification: Quantify the relative abundance of different histone modifications by measuring the peak areas of the corresponding peptides in the mass chromatogram.[1][23][24][25][26]

In Vitro PRMT6 Enzymatic Assay

This assay is used to measure the enzymatic activity of PRMT6 and to screen for potential inhibitors.

Protocol (Radioactive Assay):

-

Reaction Setup: In a reaction tube, combine recombinant PRMT6 enzyme, a histone H3 peptide substrate, and S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM) in a suitable reaction buffer.

-

Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 1 hour) to allow for the methylation reaction to occur.

-

Quenching: Stop the reaction by adding SDS-PAGE loading buffer.

-

SDS-PAGE and Autoradiography: Separate the reaction products by SDS-PAGE. Transfer the proteins to a PVDF membrane. Detect the incorporated radioactivity by autoradiography to visualize the methylated substrate.

-

Quantification: Quantify the band intensity to determine the enzymatic activity.[27][28]

Protocol (Colorimetric Assay):

-

Substrate Coating: Coat a microplate with a type I PRMT substrate.

-

Enzyme Reaction: Add the PRMT6 enzyme and SAM to the wells and incubate to allow methylation.

-

Antibody Detection: Add a specific antibody that recognizes the methylated product.

-

Colorimetric Detection: Add a secondary antibody conjugated to an enzyme (e.g., HRP) and a colorimetric substrate. Measure the absorbance at a specific wavelength to quantify the amount of methylated product, which is proportional to the enzyme activity.[29]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows related to H3R2 methylation by PRMT6.

Caption: PRMT6-mediated transcriptional repression at promoters.

Caption: Role of PRMT6 in the DNA Damage Response.

Caption: Experimental workflow for ChIP-seq of H3R2me2a.

Conclusion and Future Directions

The methylation of histone H3 at arginine 2 by PRMT6 is a pivotal epigenetic modification with profound implications for gene regulation, DNA repair, and cellular homeostasis. Its dual functionality as both a transcriptional repressor and activator, dictated by its genomic context, underscores the complexity of epigenetic control. The strong association of PRMT6 with cancer progression has positioned it as a promising therapeutic target. The development of specific and potent PRMT6 inhibitors is an active area of research, with the potential to offer novel treatment strategies for a range of malignancies.[2][3]

Future research will likely focus on further dissecting the context-dependent functions of H3R2 methylation, identifying novel PRMT6 substrates and interacting partners, and elucidating the intricate crosstalk between H3R2 methylation and other epigenetic marks. A deeper understanding of these processes will be crucial for the successful clinical translation of PRMT6-targeted therapies. The detailed protocols and quantitative data presented in this guide provide a valuable resource for researchers dedicated to unraveling the complexities of PRMT6 biology and its role in health and disease.

References

- 1. med.upenn.edu [med.upenn.edu]

- 2. Frontiers | The Emerging Role of PRMT6 in Cancer [frontiersin.org]

- 3. Methods for ChIP-seq analysis: A practical workflow and advanced applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Structure, Activity and Function of the Protein Arginine Methyltransferase 6 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Assessment of PRMT6-dependent alternative splicing in pluripotent and differentiating NT2/D1 cells | Life Science Alliance [life-science-alliance.org]

- 7. Cellular pathways influenced by protein arginine methylation: Implications for cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cell Cycle Regulation by the PRMT6 Arginine Methyltransferase through Repression of Cyclin-Dependent Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Genomic Location of PRMT6-Dependent H3R2 Methylation Is Linked to the Transcriptional Outcome of Associated Genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Protein arginine methyltransferase 6 controls erythroid gene expression and differentiation of human CD34+ progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Cooperation between PRMT1 and PRMT6 drives lung cancer health disparities among Black/African American men - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Quantitative methylation profiling in tumor and matched morphologically normal tissues from breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Quantitative analysis of DNA methylation profiles in lung cancer identifies aberrant DNA methylation of specific genes and its association with gender and cancer risk factors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Increased methylation variation in epigenetic domains across cancer types - PMC [pmc.ncbi.nlm.nih.gov]

- 19. epigenome-noe.net [epigenome-noe.net]

- 20. Chromatin Immunoprecipitation (ChIP) Protocol: R&D Systems [rndsystems.com]

- 21. Protocol for chromatin immunoprecipitation of histone modifications in frozen adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 22. bosterbio.com [bosterbio.com]

- 23. chemsysbio.stanford.edu [chemsysbio.stanford.edu]

- 24. Epiproteomics: quantitative analysis of histone marks and codes by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Targeted detection and quantitation of histone modifications from 1,000 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Mass spectrometry‐based characterization of histones in clinical samples: applications, progress, and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 27. mdanderson.org [mdanderson.org]

- 28. researchgate.net [researchgate.net]

- 29. Epigenase Type I PRMT Methyltransferase Activity/Inhibition Assay Kit (Colorimetric) | EpigenTek [epigentek.com]

EPZ020411: A Chemical Probe for Interrogating PRMT6 Function

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Arginine Methyltransferase 6 (PRMT6) is a type I protein arginine methyltransferase that plays a crucial role in various cellular processes, including transcriptional regulation, DNA damage repair, and signal transduction. Its dysregulation has been implicated in several diseases, most notably cancer. Understanding the precise functions of PRMT6 requires specific tools to modulate its activity. EPZ020411 has emerged as a potent and selective small molecule inhibitor of PRMT6, serving as a valuable chemical probe to dissect its biological roles. This technical guide provides a comprehensive overview of this compound, including its biochemical and cellular activity, detailed experimental protocols for its use, and insights into the PRMT6-mediated signaling pathways it perturbs.

Data Presentation

Table 1: Biochemical and Cellular Activity of this compound

| Parameter | Value | Notes |

| Biochemical IC50 (PRMT6) | 10 nM | In vitro half-maximal inhibitory concentration. |

| Cellular IC50 (H3R2 Methylation) | 0.637 µM | Inhibition of histone H3 arginine 2 methylation in A375 cells overexpressing PRMT6.[1] |

| Selectivity | >10-fold selective for PRMT6 over PRMT1 and PRMT8. Over 100-fold selective against a panel of other histone methyltransferases. | Demonstrates good selectivity for PRMT6. |

Table 2: Pharmacokinetic Properties of this compound in Sprague-Dawley Rats

| Parameter | Intravenous (1 mg/kg) | Subcutaneous (5 mg/kg) |

| Clearance (CL) | 19.7 ± 1.0 mL/min/kg | - |

| Volume of Distribution (Vss) | 11.1 ± 1.6 L/kg | - |

| Terminal Half-life (t1/2) | 8.54 ± 1.43 h | 9.19 ± 1.60 h |

| Maximum Concentration (Cmax) | - | Data not available |

| Time to Cmax (Tmax) | - | 0.444 h |

| Bioavailability | - | 65.6 ± 4.3% |

Experimental Protocols

Radiometric Biochemical Assay for PRMT6 Activity

This protocol is adapted from standard radiometric methyltransferase assays and is suitable for determining the in vitro potency of inhibitors like this compound.

Materials:

-

Recombinant human PRMT6 enzyme

-

Histone H3 peptide (1-21) as substrate

-

S-[methyl-³H]-Adenosyl-L-methionine (³H-SAM)

-

Assay Buffer: 50 mM Tris-HCl pH 8.5, 5 mM DTT, 1 mM EDTA

-

This compound or other test compounds dissolved in DMSO

-

P81 phosphocellulose paper

-

Scintillation cocktail and counter

Procedure:

-

Prepare a reaction mixture containing assay buffer, 10 nM PRMT6 enzyme, and 20 µM histone H3 peptide.

-

Add this compound at desired concentrations (e.g., in a 10-point dose-response curve). The final DMSO concentration should not exceed 1%.

-

Initiate the reaction by adding 1 µM ³H-SAM.

-

Incubate the reaction at 30°C for 60 minutes.

-

Stop the reaction by spotting 10 µL of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 paper three times for 5 minutes each with 50 mM sodium bicarbonate buffer (pH 9.0).

-

Rinse the paper with acetone and let it air dry.

-

Place the dried paper in a scintillation vial with a scintillation cocktail.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

Calculate the percent inhibition at each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cellular Assay for PRMT6 Activity (Western Blot)

This protocol describes the measurement of PRMT6-mediated histone H3 arginine 2 asymmetric dimethylation (H3R2me2a) in cells treated with this compound.

Materials:

-

HEK293T or A375 cells

-

Plasmid encoding FLAG-tagged human PRMT6

-

Transfection reagent (e.g., Lipofectamine)

-

This compound

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

Primary antibodies: anti-H3R2me2a, anti-total Histone H3, anti-FLAG

-

HRP-conjugated secondary antibody

-

ECL Western blotting substrate and imaging system

Procedure:

-

Seed HEK293T or A375 cells in 6-well plates.

-

Transfect the cells with the FLAG-PRMT6 plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

24 hours post-transfection, treat the cells with varying concentrations of this compound for an additional 24-48 hours.

-

Harvest the cells and lyse them in RIPA buffer on ice for 30 minutes.

-

Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatants using a BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (e.g., anti-H3R2me2a at 1:1000, anti-total H3 at 1:5000) overnight at 4°C.

-

Wash the membrane three times with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

-

Quantify the band intensities and normalize the H3R2me2a signal to the total H3 signal to determine the dose-dependent inhibition by this compound.

Chromatin Immunoprecipitation (ChIP-seq)

This protocol outlines the general steps for performing ChIP-seq to identify the genomic targets of PRMT6 and how they are affected by this compound.

Materials:

-

Cells of interest (e.g., cancer cell line with known PRMT6 expression)

-

Formaldehyde (37%)

-

Glycine

-

Lysis buffers and sonication equipment

-

Anti-PRMT6 antibody or anti-H3R2me2a antibody

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

RNase A and Proteinase K

-

DNA purification kit

-

Reagents for library preparation and next-generation sequencing

Procedure:

-

Treat cells with either DMSO (vehicle) or this compound for a specified time.

-

Crosslink proteins to DNA by adding formaldehyde to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.

-

Quench the crosslinking reaction by adding glycine to a final concentration of 125 mM.

-

Harvest and lyse the cells to isolate the nuclei.

-

Sonically shear the chromatin to an average fragment size of 200-500 bp.

-

Pre-clear the chromatin with protein A/G beads.

-

Incubate the chromatin overnight at 4°C with an anti-PRMT6 or anti-H3R2me2a antibody. An IgG control is essential.

-

Capture the antibody-chromatin complexes with protein A/G beads.

-

Wash the beads to remove non-specific binding.

-

Elute the chromatin from the beads and reverse the crosslinks by incubating at 65°C overnight with the addition of NaCl.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the immunoprecipitated DNA.

-

Prepare sequencing libraries from the purified DNA and perform next-generation sequencing.

-

Analyze the sequencing data to identify genomic regions enriched for PRMT6 binding or the H3R2me2a mark and assess the changes upon this compound treatment.

In Vivo Pharmacokinetic Study in Rats

This protocol provides a framework for assessing the pharmacokinetic profile of this compound in rats.

Materials:

-

Sprague-Dawley rats

-

This compound formulation for intravenous (IV) and subcutaneous (SC) administration

-

Blood collection supplies (e.g., EDTA tubes)

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Administer this compound to rats via IV bolus (e.g., 1 mg/kg) or SC injection (e.g., 5 mg/kg).

-

Collect blood samples at various time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).

-

Process the blood samples to obtain plasma by centrifugation.

-

Prepare plasma samples for analysis by protein precipitation with acetonitrile.

-

Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

-

Use pharmacokinetic software to calculate key parameters such as clearance, volume of distribution, half-life, and bioavailability.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

References

Investigating the Role of PRMT6 in Lung Cancer with the Selective Inhibitor EPZ020411: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein Arginine Methyltransferase 6 (PRMT6) has emerged as a significant oncogenic driver in lung cancer, particularly in non-small cell lung cancer (NSCLC). Its overexpression is correlated with advanced disease stages and poor patient outcomes. PRMT6 exerts its pro-tumorigenic effects primarily through epigenetic mechanisms, including the methylation of histone and non-histone proteins, which leads to the modulation of key signaling pathways that control cell proliferation, cell cycle progression, and survival. This technical guide provides an in-depth overview of the role of PRMT6 in lung cancer and explores the utility of EPZ020411, a potent and selective small-molecule inhibitor of PRMT6, as a tool for investigating its function and as a potential therapeutic agent. This document details the core signaling pathways, presents quantitative data from PRMT6 inhibition studies, and provides comprehensive experimental protocols for key assays.

Introduction: The Oncogenic Role of PRMT6 in Lung Cancer

Protein Arginine Methyltransferase 6 (PRMT6) is a type I arginine methyltransferase that catalyzes the formation of asymmetric dimethylarginine (ADMA) on its substrates. In the context of lung cancer, PRMT6 is frequently upregulated and functions as a key epigenetic regulator. Its activity has been linked to several cancer hallmarks, including sustained proliferation and evasion of growth suppressors.

One of the primary mechanisms of PRMT6 in lung adenocarcinoma (LUAD) involves the epigenetic silencing of tumor suppressor genes.[1] PRMT6 specifically catalyzes the asymmetric dimethylation of histone H3 at arginine 2 (H3R2me2a), a repressive histone mark.[1] This modification in the promoter region of cyclin-dependent kinase inhibitors, such as p18, leads to their transcriptional repression.[1] The downregulation of these inhibitors promotes the transition from the G1 to S phase of the cell cycle, thereby driving cancer cell proliferation.[1]

Furthermore, PRMT6 has been implicated in regulating tumor metabolism and chemoresistance. Recent studies have shown that PRMT6 can enhance the activity of key enzymes in the oxidative pentose phosphate pathway (PPP) and glycolysis, such as 6-phospho-gluconate dehydrogenase (6PGD) and α-enolase (ENO1), through direct methylation.[2] This metabolic reprogramming supports the high energetic demands of rapidly dividing cancer cells and can contribute to resistance to therapies like cisplatin.[2]

Another identified oncogenic axis involves the interaction of PRMT6 with interleukin-enhancer binding protein 2 (ILF2). This complex regulates the expression of macrophage migration inhibitory factor (MIF), which in turn promotes the alternate activation of tumor-associated macrophages (TAMs), fostering an immunosuppressive tumor microenvironment that supports tumor progression.[3][4]

Given its multifaceted role in promoting lung cancer, PRMT6 has become an attractive target for therapeutic intervention.

This compound: A Selective PRMT6 Inhibitor

This compound is a potent and highly selective, SAM-competitive small-molecule inhibitor of PRMT6. It exhibits a biochemical IC50 of 10 nM for PRMT6 and displays over 100-fold selectivity against other histone methyltransferases, including other PRMTs.[5] In cellular assays, this compound has been shown to dose-dependently reduce levels of the PRMT6-specific H3R2me2a mark, confirming its on-target activity in cells.[5] While specific IC50 values for this compound on the viability of lung cancer cell lines are not yet widely published, its utility as a tool compound allows for the precise dissection of PRMT6-dependent cellular processes.

Quantitative Data on PRMT6 Inhibition in Lung Cancer Models

While direct quantitative data for this compound in lung cancer cell lines is limited in publicly available literature, the effects of PRMT6 inhibition can be robustly demonstrated through studies using potent, selective inhibitors like MS023 (a type I PRMT inhibitor with a 4 nM IC50 for PRMT6) and through genetic knockdown (shRNA).[6]

Effects on Cell Viability and Proliferation

Inhibition of PRMT6 has been shown to significantly reduce the viability and proliferative capacity of NSCLC cells. This is demonstrated by the synergistic effect observed when combining a type I PRMT inhibitor with a PARP inhibitor, and by direct cell counting and colony formation assays following genetic knockdown of PRMT6.

Table 1: Effect of PRMT6 Inhibition on NSCLC Cell Viability

| Cell Line | Treatment Condition | Effect | Reference |

|---|---|---|---|

| A549, SK-LU-1, HCC4006 | MS023 + BMN-673 (PARP inhibitor) | Strong synergistic reduction in cell viability at low nM concentrations | [7] |

| H1299, H460 | PRMT6 shRNA | Decreased cell proliferation in cell number counting assays | |

| H1299, H460 | PRMT6 shRNA | Reduced number and size of colonies in colony formation assays |

| H2122, H1299 | PRMT6 sgRNA (knockout) | Consistent reduction in cell proliferation in cell growth curves and clonogenic assays |[3] |

Effects on Cell Cycle Progression

The inhibition of PRMT6 leads to an arrest in the G1 phase of the cell cycle, consistent with its role in suppressing cell cycle inhibitors like p18.

Table 2: Effect of PRMT6 Knockdown on Cell Cycle Distribution in A549 Cells

| Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase | Reference |

|---|---|---|---|---|

| Scramble shRNA | 45.34 ± 2.11 | 41.29 ± 1.89 | 13.37 ± 1.03 | [1] |

| PRMT6 shRNA-1 | 63.45 ± 2.54 | 25.83 ± 1.55 | 10.72 ± 0.98 | [1] |

| PRMT6 shRNA-2 | 65.82 ± 2.87 | 21.77 ± 1.32 | 12.41 ± 1.15 |[1] |

Signaling Pathways and Experimental Workflows

Visualizing the molecular interactions and experimental processes is crucial for understanding the role of PRMT6 and the application of inhibitors like this compound.

Caption: PRMT6 signaling pathways in lung cancer.

Caption: General experimental workflow for investigating this compound.

Detailed Experimental Protocols

The following protocols provide a framework for key experiments to assess the impact of PRMT6 inhibition in lung cancer cell lines.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

-

Cell Seeding: Seed NSCLC cells (e.g., A549, H1299) into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.[2]

-

Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium or vehicle control (e.g., DMSO) to the respective wells.

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.[1]

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 N HCl or DMSO) to each well to dissolve the formazan crystals. Incubate overnight at room temperature with gentle shaking.[1]

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the inhibitor concentration to determine the IC50 value.

Western Blot Analysis

This technique is used to detect and quantify specific proteins, such as PRMT6 and its methylation mark H3R2me2a.

-

Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95°C for 5-10 minutes.

-

SDS-PAGE: Load the samples onto a polyacrylamide gel (e.g., 4-15% gradient gel) and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-PRMT6, anti-H3R2me2a, anti-Histone H3, anti-p18, anti-GAPDH) overnight at 4°C with gentle agitation. Antibody dilutions should be optimized according to the manufacturer's instructions.

-

Washing: Wash the membrane three times with TBST for 5-10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or Histone H3).

Cell Cycle Analysis by Flow Cytometry

This method quantifies the DNA content of cells to determine their distribution across the different phases of the cell cycle.

-

Cell Preparation: Seed approximately 1 x 10⁶ cells in 6-well plates, allow them to attach, and treat with this compound or vehicle control for the desired duration (e.g., 24 or 48 hours).

-

Harvesting: Harvest the cells by trypsinization, collect them in a tube, and centrifuge at 500 x g for 5 minutes.

-

Fixation: Wash the cell pellet with ice-cold PBS. Resuspend the cells and add cold 70% ethanol dropwise while vortexing to fix the cells and prevent clumping. Incubate on ice for at least 30 minutes or at -20°C for long-term storage.[8]

-

Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the pellet in a staining solution containing Propidium Iodide (PI, a fluorescent DNA intercalator) and RNase A (to degrade RNA and ensure only DNA is stained).[8]

-

Incubation: Incubate the cells in the staining solution for 15-30 minutes at room temperature, protected from light.

-

Data Acquisition: Analyze the samples on a flow cytometer, collecting fluorescence data for at least 10,000 single-cell events.

-

Analysis: Use cell cycle analysis software (e.g., ModFit, FlowJo) to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Conclusion and Future Directions

The evidence strongly supports an oncogenic role for PRMT6 in lung cancer, driven by its ability to epigenetically regulate key genes involved in cell cycle control and metabolism. The selective inhibitor this compound serves as an invaluable tool for probing these functions. While direct data on the anti-proliferative effects of this compound in lung cancer cell lines is still emerging, results from studies using analogous inhibitors and genetic knockdown techniques strongly suggest that targeting PRMT6 is a viable therapeutic strategy. Future research should focus on establishing the efficacy of this compound in a broader range of lung cancer subtypes, including those with specific genetic backgrounds, and exploring its potential in combination therapies, for instance with PARP inhibitors in MTAP-deficient tumors.[7] In vivo studies using xenograft and patient-derived models will be critical in translating the promise of PRMT6 inhibition into clinical applications for lung cancer patients.

References

- 1. Anticancer property of gallic acid in A549, a human lung adenocarcinoma cell line, and possible mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of Anticancer activity of Silver Nanoparticles on the A549 Human lung carcinoma cell lines through Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. mdpi.com [mdpi.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PRMT5 Selective Inhibitor Enhances Therapeutic Efficacy of Cisplatin in Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ucl.ac.uk [ucl.ac.uk]

EPZ020411's effect on stem cell pluripotency

An In-Depth Technical Guide on the Effects of EPZ020411 on Stem Cell Pluripotency

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein arginine methylation is a critical post-translational modification that governs numerous cellular processes, including the regulation of stem cell fate. The protein arginine methyltransferase (PRMT) family of enzymes, particularly PRMT1 and PRMT6, have emerged as key players in the intricate network that maintains pluripotency and directs lineage specification. This compound is a potent and selective small molecule inhibitor of PRMT6, making it an invaluable tool for dissecting the role of this enzyme in stem cell biology. This technical guide provides a comprehensive overview of the mechanism of this compound, the distinct roles of its primary target (PRMT6) and secondary target (PRMT1) in pluripotency, and detailed experimental protocols for assessing its impact on stem cells.

This compound: A Selective PRMT6 Inhibitor

This compound is an aryl pyrazole compound identified as the first potent and selective small molecule inhibitor of PRMT6.[1] It acts as a tool compound for target validation studies both in vitro and in vivo.[1] While highly selective for PRMT6, it also demonstrates inhibitory activity against other type I PRMTs, including PRMT1 and PRMT8, albeit at higher concentrations.[1][2][3]

Table 1: Inhibitory Profile of this compound

| Target | IC50 Value | Assay Type | Reference |

| PRMT6 | 10 nM | Biochemical Assay | [2][3] |

| PRMT6 | 0.637 ± 0.241 µM | Cellular (H3R2 Methylation, A375 cells) | [1][2] |

| PRMT1 | >10-fold less potent than on PRMT6 | Cellular (PRMT1-specific methylmark) | [1] |

| PRMT8 | Selectivity noted, specific IC50 not detailed | Biochemical Assay | [2][4] |

| PRMT3, PRMT4, PRMT5, PRMT7 | >100-fold selectivity for PRMT6 over these | Biochemical Assay | [1][4] |

The Role of PRMT6 in Stem Cell Pluripotency

PRMT6 is a nuclear-localized enzyme that catalyzes the asymmetric dimethylation of arginine residues, primarily on histone H3 at arginine 2 (H3R2me2a).[1] This histone mark is generally associated with transcriptional repression.[5] Studies in mouse embryonic stem cells (mESCs) have revealed that a precise level of PRMT6 is crucial for maintaining the pluripotent state. Both the overexpression and the knockdown of Prmt6 lead to the downregulation of core pluripotency factors and the induction of differentiation markers, indicating that PRMT6 functions as a critical regulator of the pluripotency network.[5]

The primary mechanism involves the antagonism between PRMT6-mediated H3R2 methylation and H3K4 trimethylation (H3K4me3), a hallmark of active gene promoters.[5] By depositing the repressive H3R2me2a mark, PRMT6 prevents the establishment of the activating H3K4me3 mark at the promoters of key developmental genes, including the pluripotency factors Oct4 and Nanog.[5]

Figure 1. PRMT6-mediated regulation of pluripotency.

Table 2: Effects of Modulating Prmt6 Expression in Mouse ESCs

| Condition | Target Gene | Fold Change | Effect on Pluripotency | Reference |

| Prmt6 Knockdown | Prmt6 | ↓ to 30% of control | Differentiation | [5] |

| Oct4, Nanog, Sox2, Rex1 | ↓ (not quantified) | Differentiation | [5] | |

| Nestin (Ectoderm marker) | ↑ 2.5-fold | Differentiation | [5] | |

| Rest (Ectoderm marker) | ↑ 2.8-fold | Differentiation | [5] | |

| Prmt6 Overexpression | Oct4 | ↓ (not quantified) | Differentiation | [5] |

| Nanog | ↓ ~50% | Differentiation | [5] |

The Role of PRMT1 in Lineage Commitment

While this compound is less potent against PRMT1, understanding PRMT1's role is crucial due to potential off-target effects and its significant function in stem cells. PRMT1 is responsible for the majority of asymmetric arginine dimethylation in mammals and is essential for early development.[6] In mESCs, PRMT1 acts as a key gatekeeper preventing premature differentiation into the primitive endoderm (PrE). It achieves this by methylating the pluripotency factor KLF4.[6] Methylated KLF4 recruits the mSin3a/HDAC repressive complex to the promoters of PrE-specific genes (e.g., Gata6, Sox17), silencing their expression and thereby maintaining the naïve pluripotent state.[6] Inhibition of PRMT1 activity leads to the derepression of these genes and promotes differentiation towards extraembryonic endoderm stem (XEN) cells.[6]

Figure 2. PRMT1-mediated suppression of primitive endoderm lineage.

Experimental Protocols for Assessing this compound's Effects

To investigate the impact of this compound on stem cell pluripotency, a series of standardized molecular and cellular assays are required.

Figure 3. General workflow for testing this compound on stem cells.

Pluripotent Stem Cell Culture and this compound Treatment

-

Cell Culture: Culture mouse or human pluripotent stem cells (PSCs) under standard conditions. For mESCs, this is typically on gelatin-coated plates with media containing LIF. For hPSCs, use feeder-free media (e.g., mTeSR™1) on a suitable matrix (e.g., Matrigel® or Vitronectin).[7]

-

Passaging: Passage cells using gentle, non-enzymatic reagents (e.g., sodium citrate solution) or enzymatic reagents (e.g., Accutase®) when colonies reach ~80% confluency to maintain culture health.[7]

-

This compound Preparation: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10-20 mM). Store at -80°C.

-

Treatment: The day after passaging, replace the medium with fresh medium containing the desired final concentration of this compound. A dose-response experiment is recommended, with concentrations ranging from 100 nM to 10 µM, based on its cellular IC50.[1] Include a DMSO-only vehicle control.

-

Time Course: Harvest cells at various time points (e.g., 24, 48, 72 hours) to assess both early and late responses to the inhibitor.

Quantitative RT-PCR (qRT-PCR) for Gene Expression Analysis

-

RNA Extraction: Isolate total RNA from treated and control cells using a column-based kit (e.g., RNeasy Mini Kit, Qiagen) or TRIzol reagent, following the manufacturer's protocol.

-

cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) and random primers.

-

qRT-PCR: Perform qPCR using a SYBR Green-based master mix on a real-time PCR system. Use primers specific for pluripotency markers (POU5F1/Oct4, NANOG, SOX2) and lineage markers for the three germ layers (e.g., Ectoderm: PAX6, NESTIN; Mesoderm: T/BRACHYURY, NKX2-5; Endoderm: GATA6, SOX17).[8][9]

-

Analysis: Normalize the expression of target genes to a stable housekeeping gene (e.g., GAPDH, ACTB). Calculate relative expression changes using the ΔΔCt method.

Western Blot for Protein and Histone Modification Analysis

-

Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. For histone analysis, perform an acid extraction protocol.

-

Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein lysate on a polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with primary antibodies overnight at 4°C. Key antibodies include anti-H3R2me2a, anti-H3K4me3, total Histone H3 (loading control), anti-OCT4, anti-NANOG, and anti-GAPDH or β-actin (loading control).

-

Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using software like ImageJ.

Immunocytochemistry (ICC) for Protein Localization

-

Cell Plating: Plate PSCs on appropriate matrix-coated coverslips or optical-quality plates. Treat with this compound as described.

-

Fixation and Permeabilization:

-

Wash cells with PBS.

-

Fix with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.

-

Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

-

-

Staining:

-

Block with 5% BSA in PBST for 1 hour.

-

Incubate with primary antibodies (e.g., anti-OCT4, anti-NANOG, anti-SSEA-4) overnight at 4°C.[10]

-

Wash and incubate with fluorophore-conjugated secondary antibodies for 1 hour at room temperature, protected from light.

-

Counterstain nuclei with DAPI.

-

-

Imaging: Mount coverslips and visualize using a fluorescence or confocal microscope.

Conclusion and Future Outlook

This compound serves as a critical chemical probe to elucidate the function of PRMT6 in stem cell biology. Given that PRMT6 activity must be tightly regulated to maintain pluripotency, treatment with this compound is predicted to induce differentiation in a dose-dependent manner by altering the epigenetic landscape, specifically by decreasing the repressive H3R2me2a mark.[5] Potential off-target effects on PRMT1 could also influence lineage commitment, potentially promoting a primitive endoderm-like fate.[6]

Future research should focus on dissecting the compound's effect in different pluripotency states, such as naïve versus primed human PSCs, which exhibit distinct epigenetic and metabolic profiles.[11][12] Combining this compound treatment with transcriptomic and epigenomic profiling (e.g., RNA-seq and ChIP-seq) will provide a global view of the downstream consequences of PRMT6 inhibition and further clarify its role in the complex regulatory network that governs stem cell identity.

References

- 1. Aryl Pyrazoles as Potent Inhibitors of Arginine Methyltransferases: Identification of the First PRMT6 Tool Compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. apexbt.com [apexbt.com]

- 5. Protein Arginine Methyltransferase 6 Regulates Embryonic Stem Cell Identity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Klf4 methylated by Prmt1 restrains the commitment of primitive endoderm - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protocols | Stem Cell Center [iestemcells.ucr.edu]

- 8. Methods for Pluripotent Stem Cell Characterization: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. biocompare.com [biocompare.com]

- 11. Epigenetic differences between naïve and primed pluripotent stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Epigenetic differences between naïve and primed pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the epigenetic regulation by PRMT6

An In-depth Technical Guide: Understanding the Epigenetic Regulation by PRMT6

Introduction

Protein Arginine Methyltransferase 6 (PRMT6) is a key epigenetic regulator belonging to the family of nine protein arginine methyltransferases.[1] As a Type I PRMT, it catalyzes the transfer of methyl groups from S-adenosyl-L-methionine (SAM) to arginine residues on substrate proteins, forming monomethylarginine (MMA) and asymmetric dimethylarginine (ADMA).[1][2] PRMT6 is predominantly located in the nucleus and plays a critical role in a wide array of cellular processes, including transcriptional regulation, DNA damage repair, RNA splicing, and cell signaling.[3][4][5] Its dysregulation is frequently implicated in various human diseases, most notably cancer, making it a significant target for therapeutic development.[3][6]

This technical guide provides a comprehensive overview of the core mechanisms of PRMT6-mediated epigenetic regulation, targeted at researchers, scientists, and drug development professionals. It covers the enzyme's substrate specificity, its intricate role in modulating gene expression through histone and non-histone methylation, its crosstalk with other epigenetic marks, and its involvement in critical signaling pathways. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug discovery efforts.

Core Catalytic Activity and Substrate Specificity

PRMT6 functions as a Type I enzyme, generating ADMA on its substrates.[2][7] The catalytic process follows an ordered sequential mechanism where SAM binds to the enzyme first, followed by the peptide substrate, to form a ternary complex.[2] After the methyl group transfer, the methylated peptide is released, followed by S-adenosyl-L-homocysteine (SAH).[2] While early studies suggested a preference for glycine-arginine-rich (GAR) motifs, more systematic investigations have revealed that PRMT6 has a broad substrate specificity.[1][8] It preferentially recognizes an RG motif and tolerates most amino acid substitutions near the target arginine, with a preference for basic and bulky residues.[8][9]

PRMT6 methylates a diverse range of histone and non-histone proteins, thereby regulating their function.

Table 1: Key Substrates of PRMT6 and Functional Consequences

| Substrate Class | Substrate Protein | Methylation Site(s) | Functional Consequence | References |

| Histones | Histone H3 | Arginine 2 (R2) | Transcriptional repression, antagonism of H3K4me3.[2][10][11] | [2][10][11] |

| Histone H3 | Arginine 17 (R17), Arginine 42 (R42) | Epigenetic regulation of gene expression.[7] | [7] | |

| Histone H2A | Arginine 29 (R29) | Enriched at PRMT6-repressed genes, involved in transcriptional repression.[12][13] | [12][13] | |

| Histone H4 | Arginine 3 (R3) | Histone modification.[11][14] | [11][14] | |

| Non-Histones | DNA Polymerase β | Arginine 83 (R83), Arginine 152 (R152) | Enhances polymerase processivity and base excision repair.[2][11] | [2][11] |

| HMGA1a | Arginine 57 (R57), Arginine 59 (R59) | May affect DNA binding and chromatin structure.[2][7] | [2][7] | |

| p21 (CDKN1A) | Arginine 156 (R156) | Promotes cytoplasmic localization of p21, increasing resistance to cytotoxic drugs.[3] | [3] | |

| BAG5 | Not specified | Enhances degradation of its partner HSC70, inducing autophagy in HCC.[3] | [3] | |

| HIV-1 Tat | Arginine 52 (R52), Arginine 53 (R53) | Increases Tat stability but decreases its transactivation function, reducing viral replication.[2] | [2] | |